Chandrananimycin B

Description

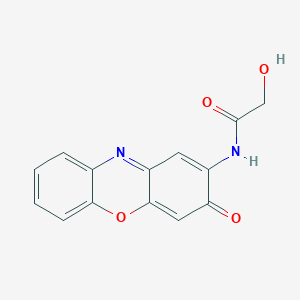

Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- has been reported in Actinomadura with data available.

Propriétés

Numéro CAS |

664355-13-9 |

|---|---|

Formule moléculaire |

C14H10N2O4 |

Poids moléculaire |

270.24 g/mol |

Nom IUPAC |

2-hydroxy-N-(3-oxophenoxazin-2-yl)acetamide |

InChI |

InChI=1S/C14H10N2O4/c17-7-14(19)16-9-5-10-13(6-11(9)18)20-12-4-2-1-3-8(12)15-10/h1-6,17H,7H2,(H,16,19) |

Clé InChI |

FZSQLOMULZHCDL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)NC(=O)CO |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling Chandrananimycin B: A Technical Guide to its Discovery and Isolation

For Immediate Release

This whitepaper provides a detailed technical overview of the discovery, isolation, and characterization of Chandrananimycin B, a novel phenoxazinone antibiotic with potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies and key data associated with this compound.

Discovery of this compound

This compound was discovered as part of a screening program for bioactive compounds from marine actinomycetes. It was isolated from the culture broth of a marine Actinomadura sp. isolate, designated M045.[1][2] This discovery highlighted the potential of marine microorganisms as a source of novel secondary metabolites with therapeutic potential.

Experimental Protocols

Fermentation of Actinomadura sp. M045

The production of this compound was achieved through submerged fermentation of the Actinomadura sp. M045 isolate.

-

Producing Organism: Actinomadura sp. isolate M045.

-

Fermentation Medium: While the exact medium composition can be varied to optimize production, a typical seed medium would consist of soluble starch, glucose, yeast extract, peptone, and corn steep liquor. The production medium would be similar, with adjustments to the carbon and nitrogen sources to enhance secondary metabolite production.

-

Culture Conditions: The fermentation is carried out in shake flasks or bioreactors under controlled conditions of temperature (typically 28-30°C), pH (around 7.0), and aeration for a period of 7-10 days.

Extraction and Isolation of this compound

Following fermentation, this compound was isolated from the culture broth through a multi-step extraction and chromatographic purification process.

-

Extraction: The whole culture broth was extracted with an organic solvent such as ethyl acetate. The organic phase, containing the crude extract, was then separated from the aqueous phase and mycelial biomass.

-

Solvent Evaporation: The ethyl acetate extract was concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques to purify this compound.

-

Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.

-

Sephadex LH-20 Gel Filtration: Fractions containing this compound were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved using preparative HPLC on a C18 reversed-phase column with a methanol-water gradient system.

-

Data Presentation

Physico-chemical Properties

| Property | Description |

| Molecular Formula | C₁₅H₁₀N₂O₅ |

| Molecular Weight | 300 g/mol |

| Appearance | Yellowish needles |

| Solubility | Soluble in methanol, DMSO, and chloroform |

Spectroscopic Data for Structure Elucidation

The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Spectroscopic Technique | Key Data |

| Mass Spectrometry (MS) | ESI-MS analysis showed a molecular ion peak corresponding to the calculated molecular weight. |

| ¹H NMR (DMSO-d₆) | Provided information on the number and types of protons present in the molecule, including aromatic protons and protons of the side chain. |

| ¹³C NMR (DMSO-d₆) | Revealed the presence of 15 carbon atoms, including carbonyl carbons, aromatic carbons, and carbons of the side chain. Specific chemical shift data is available in the primary literature.[1] |

| 2D NMR (COSY, HMQC, HMBC) | These experiments were crucial for establishing the connectivity between protons and carbons, ultimately leading to the complete structural assignment of this compound. |

Biological Activity

This compound, along with its analogs, has demonstrated cytotoxic activity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₇₀ (µg/mL) |

| CCL HT29 | Colon Carcinoma | Down to 1.4 |

| MEXF 514L | Melanoma | Down to 1.4 |

| LXFA 526L & LXFL 529L | Lung Carcinoma | Down to 1.4 |

| CNCL SF268, LCL H460 & MACL MCF-7 | Breast Carcinoma | Down to 1.4 |

| PRCL PC3M | Prostate Cancer | Down to 1.4 |

| RXF 631L | Renal Cancer | Down to 1.4 |

Note: The reported IC₇₀ values are for Chandrananimycins in general, with specific values for each compound detailed in the primary publication.[3]

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

Caption: Isolation workflow for this compound.

Conclusion

The discovery and isolation of this compound from a marine-derived Actinomadura species adds to the growing arsenal of natural products with potential therapeutic applications. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology. Further investigation into the mechanism of action and preclinical development of this compound is warranted to fully explore its potential as an anticancer agent.

References

Technical Guide: Chandrananimycin B Production by Actinomadura sp.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chandrananimycins are a group of phenoxazinone-containing secondary metabolites with promising anticancer properties. This technical guide focuses on Chandrananimycin B, produced by the marine actinomycete, Actinomadura sp. isolate M048. The document provides a comprehensive overview of the producing organism, details of its fermentation, and the biological activity of this compound. Due to the limited availability of specific quantitative data and detailed protocols in publicly accessible literature, this guide synthesizes information from the primary research article by Maskey et al. (2003) and complements it with established methodologies for actinomycete research. A proposed biosynthetic pathway for the phenoxazinone core of this compound is also presented, based on known enzymatic reactions in related compounds.

Producing Organism: Actinomadura sp. M048

Actinomadura sp. isolate M048 is a marine actinomycete, a group of Gram-positive bacteria renowned for their prolific production of bioactive secondary metabolites. This particular strain was isolated from a marine sediment sample and identified as the producer of Chandrananimycins A, B, and C[1].

2.1 Isolation of Actinomadura sp. M048

While the precise protocol for the isolation of strain M048 is not detailed in the available literature, a general methodology for isolating actinomycetes from marine sediments can be inferred.

2.1.1 Experimental Protocol: Isolation of Marine Actinomadura sp.

-

Sample Collection: Collect marine sediment samples from the desired location and depth into sterile containers.

-

Sample Pre-treatment: Air-dry the sediment sample at 28°C for 7-10 days to reduce the population of fast-growing bacteria.

-

Serial Dilution: Suspend 1 g of the dried sediment in 100 mL of sterile seawater and shake vigorously. Prepare a serial dilution series (10⁻¹ to 10⁻⁶) in sterile seawater.

-

Plating: Plate 100 µL of each dilution onto various selective agar media suitable for actinomycete growth. A commonly used medium is Starch Casein Agar prepared with 50% seawater.

-

Incubation: Incubate the plates at 28°C for 2-4 weeks.

-

Isolation and Purification: Observe the plates for colonies exhibiting the characteristic chalky, filamentous appearance of actinomycetes. Isolate distinct colonies and purify them by repeated streaking on fresh agar plates.

-

Identification: Characterize the purified isolates based on morphological and chemotaxonomic methods (e.g., analysis of diaminopimelic acid isomers and whole-cell sugar patterns) and molecular techniques (16S rRNA gene sequencing).

Fermentation for this compound Production

The production of Chandrananimycins by Actinomadura sp. M048 is achieved through submerged fermentation. The composition of the culture medium and the fermentation parameters are critical for obtaining good yields of the desired compounds.

3.1 Culture Media

The original study by Maskey et al. (2003) utilized different media to influence the production of Chandrananimycins. The following represents a typical production medium for actinomycetes, adapted for marine strains.

Table 1: Composition of Production Medium for Actinomadura sp. M048

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| CaCO₃ | 1.0 |

| KBr | 0.1 |

| FeSO₄·7H₂O | 0.01 |

| Seawater | 500 mL |

| Distilled Water | 500 mL |

| pH | 7.2 |

3.2 Experimental Protocol: Fermentation of Actinomadura sp. M048

-

Inoculum Preparation: Inoculate a loopful of a well-sporulated culture of Actinomadura sp. M048 from an agar slant into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth with 3% NaCl). Incubate at 28°C for 2-3 days on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate a 1 L production flask containing 200 mL of the production medium (as described in Table 1) with 10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 200 rpm.

-

Monitoring: Monitor the fermentation broth for pH, cell growth, and production of this compound using analytical techniques such as HPLC.

Extraction and Purification of this compound

The recovery of this compound from the fermentation broth involves solvent extraction followed by chromatographic purification.

4.1 Experimental Protocol: Extraction and Purification

-

Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Preliminary Fractionation: Redissolve the crude extract in a small volume of methanol and subject it to column chromatography on silica gel. Elute with a gradient of chloroform and methanol.

-

HPLC Purification: Collect the fractions containing this compound (identified by TLC or HPLC analysis) and pool them. Concentrate the pooled fractions and perform final purification using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.

Quantitative Data

Specific yields for this compound from the initial discovery are not explicitly stated in the available abstracts. However, related studies on phenoxazinone production by actinomycetes suggest that yields can range from a few milligrams to over 100 mg per liter of culture, depending on the strain and fermentation conditions[1].

Table 2: Cytotoxic Activity of Chandrananimycins

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Chandrananimycin A | Various human cancer cell lines | Down to 1.4 |

| This compound | Various human cancer cell lines | - |

| Chandrananimycin C | Various human cancer cell lines | - |

| Data is generalized from the abstract of Maskey et al. (2003), which states IC₇₀ values down to 1.4 µg/mL for the compound class against a panel of human cancer cell lines. |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the phenoxazinone core of this compound is proposed to proceed through the oxidative dimerization of an aminophenol precursor, a pathway observed for other phenoxazinone-containing natural products like actinomycin[2][3]. The key enzyme in this process is phenoxazinone synthase[4][5].

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow Diagram

The overall process from isolation of the producing organism to the final purified compound can be visualized as a workflow.

Caption: Experimental workflow for this compound production.

Conclusion

Actinomadura sp. M048 is a valuable source of the anticancer agent this compound. While further research is needed to optimize fermentation yields and fully elucidate the biosynthetic pathway, this guide provides a solid foundation for researchers and drug development professionals. The provided protocols, though based on general methodologies, offer a starting point for the cultivation of Actinomadura sp. M048 and the isolation of its bioactive metabolites. The proposed biosynthetic pathway highlights the key enzymatic steps that could be targets for genetic engineering to improve production or generate novel analogs of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure of phenoxazinone synthase from Streptomyces antibioticus reveals a new type 2 copper center - PubMed [pubmed.ncbi.nlm.nih.gov]

Chandrananimycin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chandrananimycin B is a novel phenoxazine-based antibiotic that has demonstrated promising anticancer and antibacterial properties. Isolated from the marine actinomycete Actinomadura sp. isolate M048, this natural product belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and available experimental protocols related to this compound, designed to support further research and development efforts.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through detailed analysis of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectra[1][2][3]. It features a phenoxazin-3-one core, a heterocyclic scaffold known to be the chromophoric part of actinomycin antibiotics[1].

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₉H₁₆N₂O₅ |

| Molecular Weight | 364.35 g/mol |

| Appearance | Orange Powder |

| UV-Vis λmax (MeOH) nm (log ε) | 237 (4.45), 434 (4.18) |

| HR-EIMS [M]⁺ | m/z 364.1061 (calculated for C₁₉H₁₆N₂O₅, 364.1059) |

Biological Activity

This compound has exhibited both cytotoxic and antibacterial activities. The biological activities of the chandrananimycins, including this compound, have been evaluated, though specific data for the purified compound is limited in publicly available literature.

Cytotoxicity

The crude extracts containing chandrananimycins have shown activity against various human tumor cell lines. Notably, activity has been reported against a kidney tumor cell line (631L) with IC₇₀ values as low as 1.4 µg/ml[1]. However, specific IC₅₀ values for purified this compound against a comprehensive panel of cancer cell lines are not yet widely published.

Antibacterial Activity

The crude extracts containing chandrananimycins have demonstrated antibacterial activity[1]. The phenoxazine class of compounds, in general, is known to possess antibacterial properties[1]. Specific Minimum Inhibitory Concentration (MIC) values for purified this compound against a range of bacterial species are a critical area for further investigation to fully characterize its antibacterial spectrum.

Experimental Protocols

Detailed experimental protocols for the isolation and total synthesis of this compound are not extensively detailed in the available scientific literature. The following sections provide an overview based on the initial discovery and general methodologies for similar natural products.

Isolation from Actinomadura sp. M048

The isolation of this compound was first reported from the culture broth of the marine actinomycete Actinomadura sp. isolate M048[1][2][3]. A general workflow for the isolation of such natural products is outlined below.

Caption: Generalized workflow for the isolation of this compound.

Methodology Overview:

-

Fermentation: Actinomadura sp. M048 is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound[1].

-

Extraction: The culture broth is harvested, and the bioactive compounds are extracted using organic solvents such as ethyl acetate[1].

-

Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to separate and purify this compound from other metabolites[1].

Total Synthesis

A detailed, step-by-step total synthesis for this compound has not been published. The synthesis of related phenoxazinone-containing natural products often involves the oxidative coupling of substituted aminophenols.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been fully elucidated. However, as a member of the phenoxazine class of antibiotics, its activity may be attributed to mechanisms common to this group, such as intercalation into DNA[4]. The phenoxazine core is a known chromophore that can interact with biological macromolecules. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in both cancer cells and bacteria.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for its modulation by this compound in cancer cells, based on common cancer signaling cascades.

Caption: Potential signaling pathways for investigation of this compound's action.

Future Directions

To fully realize the therapeutic potential of this compound, several key areas of research need to be addressed:

-

Quantitative Biological Evaluation: Determination of specific IC₅₀ values against a broad panel of human cancer cell lines and MIC values against a comprehensive set of pathogenic bacteria.

-

Detailed Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound in both cancer and bacterial cells.

-

Total Synthesis: Development of a robust and efficient total synthesis route to enable the production of larger quantities for preclinical and clinical studies and to facilitate the generation of novel analogs with improved activity and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluation of the anti-tumor and antibacterial efficacy of this compound in relevant animal models.

This technical guide serves as a foundational resource for the scientific community to build upon in the exploration and development of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Molecular structure, stereochemistry and interactions of steffimycin B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chandrananimycin B Biosynthetic Pathway: A Technical Guide for Researchers

Abstract: Chandrananimycin B, a member of the benzoxazine family of natural products isolated from Streptomyces griseus, exhibits promising anticancer properties. Elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling bioengineering efforts to produce novel analogs, and optimizing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and quantitative data from related systems to inform future research. While the complete pathway has not been fully elucidated, this document synthesizes current knowledge on the biosynthesis of related compounds to present a robust working model for researchers, scientists, and drug development professionals.

Introduction

Chandrananimycins are a group of benzoxazine-containing secondary metabolites with notable biological activities. This compound, specifically, has garnered interest for its potential as an anticancer agent. These compounds are produced by actinomycetes, with Chandrananimycin E and Dandamycin being isolated from Streptomyces griseus. The core chemical scaffold of these molecules is the benzoxazine ring system, a feature they share with other bioactive natural products. Understanding the enzymatic machinery responsible for the synthesis of this complex architecture is a key objective for natural product chemists and synthetic biologists.

This guide proposes a biosynthetic pathway for this compound based on the well-characterized biosynthesis of phenoxazinone antibiotics, such as actinomycin. It is hypothesized that the pathway involves the convergence of intermediates from amino acid metabolism and a polyketide synthase (PKS) pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to proceed through a multi-step enzymatic cascade, culminating in the formation of the characteristic benzoxazine structure. The pathway likely involves the following key stages:

-

Formation of the Aminophenol Precursor: The benzoxazine ring is likely derived from an aminophenol precursor. In the analogous biosynthesis of actinomycin, the phenoxazinone core is formed from the oxidative dimerization of two molecules of 4-methyl-3-hydroxyanthranilic acid, which is itself derived from L-tryptophan[1][2][3][4]. It is proposed that a similar pathway provides a substituted 2-aminophenol intermediate for this compound biosynthesis.

-

Polyketide Chain Assembly: The side chain of this compound is hypothesized to be synthesized by a Type I or Type III polyketide synthase (PKS)[5]. These multienzyme complexes utilize acyl-CoA precursors to build a carbon chain of a specific length and with defined patterns of reduction and cyclization.

-

Formation of the Benzoxazine Core: The final assembly of the this compound scaffold likely involves the enzymatic condensation of the aminophenol precursor and the polyketide-derived chain. This key step is putatively catalyzed by a phenoxazinone synthase-like enzyme, a copper-dependent oxidase that facilitates the oxidative coupling to form the heterocyclic ring system[6].

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and intermediates.

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is not yet available, data from related antibiotic production in Streptomyces and enzyme kinetics of phenoxazinone synthase mimics can provide valuable benchmarks for future studies.

Antibiotic Production in Streptomyces griseus

The following table summarizes the production of streptomycin, another antibiotic produced by Streptomyces griseus, under different conditions. This data illustrates the typical yields that can be expected and the effect of genetic modifications on production levels.

| Strain/Condition | Antibiotic Titer (µg/mL) | Reference |

| S. griseus Wild-Type | ~128 | [7] |

| S. griseus Mutant (increased production) | >128 | [7] |

Kinetic Parameters of Phenoxazinone Synthase Mimics

The following table presents the kinetic parameters for various metal complexes that mimic the activity of phenoxazinone synthase in the oxidation of o-aminophenol (OAP). These values provide insight into the catalytic efficiency of this class of enzymes.

| Catalyst | kcat (h⁻¹) | KM (mM) | kcat/KM (M⁻¹h⁻¹) | Reference |

| Cobalt Complex 1 | 61.92 | - | - | [8] |

| Cobalt Complex 2 | 40.34 | - | - | [8] |

| Copper Complex 1 | 7.8 x 10⁵ | - | - | [8] |

| Copper Complex 2 | 6.2 x 10⁶ | - | - | [8] |

| Copper Complex 3 | 13.15 x 10⁶ | - | - | [8] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. The following sections detail key experimental protocols that are central to this research.

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of secondary metabolites in Streptomyces are typically clustered together on the chromosome. Identifying and characterizing the this compound BGC is the first step in understanding its biosynthesis.

Experimental Workflow:

Caption: Workflow for identifying and characterizing a biosynthetic gene cluster.

Protocol for Gene Deletion using CRISPR/Cas9:

-

Design of guide RNA (gRNA): Design a specific gRNA targeting the gene of interest within the putative this compound BGC.

-

Construction of the CRISPR/Cas9 plasmid: Clone the designed gRNA into a suitable Streptomyces CRISPR/Cas9 editing vector.

-

Transformation into E. coli: Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation.

-

Intergeneric Conjugation: Conjugate the E. coli donor strain with Streptomyces griseus.

-

Selection of Exconjugants: Select for S. griseus exconjugants containing the CRISPR/Cas9 plasmid on appropriate antibiotic-containing media.

-

Verification of Gene Deletion: Screen for successful gene deletion mutants by PCR and confirm by Sanger sequencing.

-

Metabolite Profiling: Analyze the culture extracts of the knockout mutant by LC-MS to confirm the loss of this compound production.

Heterologous Expression of the Biosynthetic Gene Cluster

Heterologous expression of the entire BGC in a well-characterized host strain can confirm its role in this compound production and facilitate pathway engineering.

Protocol for Heterologous Expression:

-

Cloning of the BGC: Clone the entire putative this compound BGC into a suitable expression vector (e.g., a cosmid or a bacterial artificial chromosome).

-

Transformation of Host Strain: Introduce the BGC-containing vector into a heterologous Streptomyces host (e.g., S. coelicolor M1152 or S. lividans TK24) via protoplast transformation or conjugation.

-

Cultivation and Extraction: Cultivate the heterologous host under conditions known to induce secondary metabolism and extract the secondary metabolites from the culture broth and mycelium.

-

Analysis of Production: Analyze the extracts by LC-MS and NMR to detect the production of this compound and any new pathway intermediates.

In Vitro Enzyme Assays

Once the genes within the BGC are identified, individual enzymes can be overexpressed, purified, and characterized through in vitro assays to determine their specific function.

Protocol for Phenoxazinone Synthase-like Activity Assay:

-

Gene Cloning and Expression: Clone the gene encoding the putative phenoxazinone synthase-like enzyme into an E. coli expression vector. Overexpress the protein and purify it using affinity chromatography.

-

Assay Setup: Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl, pH 7.5), a source of copper ions (e.g., CuSO₄), and the putative 2-aminophenol substrate.

-

Reaction Monitoring: Monitor the reaction progress by observing the formation of the colored phenoxazinone product spectrophotometrically at approximately 430-440 nm.

-

Product Identification: Confirm the identity of the reaction product by LC-MS and comparison to an authentic standard.

Regulatory Networks

The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks that respond to nutritional and environmental cues. Understanding these regulatory mechanisms is essential for optimizing this compound production.

Caption: Simplified regulatory cascade for antibiotic biosynthesis in Streptomyces.

Conclusion and Future Directions

This technical guide provides a foundational framework for the investigation of the this compound biosynthetic pathway. While the precise enzymatic steps remain to be fully elucidated, the proposed pathway, based on analogous systems, offers a robust starting point for research. The experimental protocols detailed herein provide a clear roadmap for identifying the biosynthetic gene cluster, characterizing the involved enzymes, and ultimately reconstituting the pathway in a heterologous host.

Future research should focus on:

-

Identification and sequencing of the this compound biosynthetic gene cluster from Streptomyces griseus.

-

Functional characterization of each gene in the cluster through knockout and heterologous expression studies.

-

In vitro reconstitution of the entire biosynthetic pathway to confirm the function of each enzyme.

-

Investigation of the regulatory networks controlling the expression of the this compound gene cluster to enhance its production.

Successful elucidation of this pathway will not only provide fundamental insights into the biosynthesis of benzoxazine natural products but also pave the way for the bioengineering of novel this compound analogs with improved therapeutic properties.

References

- 1. Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-Hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid (Journal Article) | OSTI.GOV [osti.gov]

- 4. Biosynthesis of the Actinomycin Chromophore: Incorporation of 3-Hydroxy-4-Methylanthranilic Acid into Actinomycins by Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spatial structure increases the benefits of antibiotic production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]

In-Depth Technical Guide to Chandrananimycin B: Natural Variants and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chandrananimycins are a group of phenoxazinone-containing natural products that have garnered interest within the scientific community due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This technical guide provides a comprehensive overview of the natural variants of Chandrananimycin B, their biological activities, and the experimental methodologies used for their characterization. Due to a lack of publicly available information on synthetic analogs of this compound, this guide will focus on the known natural variants and the broader class of phenoxazinone compounds.

Natural Variants of this compound

To date, several natural variants of Chandrananimycin have been isolated and identified from microbial sources. These include Chandrananimycins A, B, and C, isolated from the marine actinomycete Actinomadura sp. isolate M048, and Chandrananimycin E, along with the related compound Dandamycin, isolated from Streptomyces griseus HKI 0545.[1][2]

Source Organisms and Fermentation

1.1.1. Actinomadura sp. M048 (Producer of Chandrananimycins A, B, and C)

The marine-derived actinomycete, Actinomadura sp. isolate M048, is the source of Chandrananimycins A, B, and C.[1]

-

Cultivation Protocol: The strain is typically cultivated in a suitable liquid medium, such as M1 medium, composed of malt extract, yeast extract, and glucose, dissolved in artificial seawater. The fermentation is carried out in flasks on a rotary shaker at a controlled temperature (e.g., 28°C) for a period of several days to allow for the production of the secondary metabolites.

-

Extraction Protocol: After the fermentation period, the culture broth is separated from the mycelium by centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate. The organic extract is concentrated under reduced pressure to yield a crude extract containing the Chandrananimycins.

1.1.2. Streptomyces griseus HKI 0545 (Producer of Chandrananimycin E and Dandamycin)

Streptomyces griseus strain HKI 0545 is the source of Chandrananimycin E and Dandamycin.[2]

-

Cultivation and Extraction: While specific details of the fermentation and extraction protocols for this strain are not extensively publicly available, standard methods for the cultivation of Streptomyces species are generally employed. These typically involve growth in a nutrient-rich liquid medium followed by solvent extraction of the culture broth and/or mycelium.

Biological Activities of Chandrananimycin Natural Variants

The known natural variants of Chandrananimycin exhibit a range of biological activities. The quantitative data for these activities are summarized in the tables below.

Cytotoxic and Antiproliferative Activity

Table 1: Cytotoxic and Antiproliferative Activities of Chandrananimycin E [2]

| Compound | Cell Line | Assay Type | Value | Units |

| Chandrananimycin E | HUVEC | Antiproliferative | GI₅₀ = 35.3 | µM |

| Chandrananimycin E | HeLa | Cytotoxicity | CC₅₀ = 56.9 | µM |

Dandamycin did not show significant antiproliferative or cytotoxic activity against these cell lines.[2]

Antimicrobial and Antifungal Activity

Table 2: Antimicrobial and Antifungal Activities of Chandrananimycins A and C [3]

| Compound | Test Organism | Activity |

| Chandrananimycin A | Mucor miehei | Strong antifungal activity |

| Chandrananimycin A | Chlorella vulgaris | Antialgal activity |

| Chandrananimycin A | Chlorella sorokiniana | Antialgal activity |

| Chandrananimycin A | Staphylococcus aureus | Antibacterial activity |

| Chandrananimycin A | Bacillus subtilis | Antibacterial activity |

| Chandrananimycin C | Mucor miehei | Strong antifungal activity |

(Note: The data for antimicrobial and antifungal activities from the source are qualitative.)

Experimental Protocols

Cytotoxicity and Antiproliferative Assays

3.1.1. General MTT Assay Protocol for HeLa Cells

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of Chandrananimycin analogs.[4]

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds (e.g., Chandrananimycin E) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing only the vehicle are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.

3.1.2. General Antiproliferative Assay Protocol for HUVEC Cells

This protocol provides a general framework for assessing the antiproliferative effects of compounds on Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10³ cells/well in a culture medium containing 10% FCS.

-

Cell Attachment: The cells are allowed to attach for 24 hours.

-

Compound Stimulation: The cells are then treated with the test substances in a medium containing 10% FCS and 40 µg/mL Endothelial Cell Growth Supplement (ECGS) for 72 hours.[5]

-

Viability Assessment: Cell proliferation can be quantified using various methods, such as the MTT assay described above or by using AlamarBlue or CellTiter-Glo assays which measure the reductive environment or intracellular ATP, respectively.[6]

-

Data Analysis: The GI₅₀ value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial and Antifungal Assays

3.2.1. Disc Diffusion Assay

This is a common method for screening the antimicrobial activity of compounds.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an appropriate agar medium is uniformly inoculated with the microbial suspension.

-

Application of Compound: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions for the growth of the microorganism.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disc is measured in millimeters.

Mechanism of Action and Signaling Pathways

While the specific signaling pathways for this compound have not been fully elucidated, studies on the broader class of phenoxazinone compounds suggest a potential mechanism of action involving the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[7] This activation is often mediated by the generation of reactive oxygen species (ROS).[7]

Proposed Signaling Pathway for Phenoxazinone-Induced Apoptosis

// Nodes Phenoxazinone [label="Phenoxazinone Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS) Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK_Pathway [label="JNK Signaling Pathway Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Phenoxazinone -> Mitochondria [label=" Induces Stress"]; Mitochondria -> ROS [label=" Leads to"]; ROS -> JNK_Pathway [label=" Activates"]; JNK_Pathway -> Apoptosis [label=" Triggers"]; } }

Caption: Proposed mechanism of phenoxazinone-induced apoptosis.

Experimental and Logical Workflows

General Workflow for Isolation and Characterization of Natural Variants

The following diagram illustrates a typical workflow for the isolation and characterization of novel natural products like the Chandrananimycins.

// Nodes Start [label="Microbial Strain Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Fermentation [label="Fermentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Extract", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Chromatographic Separation\n(e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Compounds [label="Pure Compounds", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Structure_Elucidation [label="Structure Elucidation\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biological_Assays [label="Biological Activity Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identified_Compound [label="Identified Bioactive Compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Fermentation; Fermentation -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Chromatography; Crude_Extract -> Biological_Assays [style=dashed]; Chromatography -> Pure_Compounds; Pure_Compounds -> Structure_Elucidation; Pure_Compounds -> Biological_Assays; Structure_Elucidation -> Identified_Compound; Biological_Assays -> Identified_Compound [style=dashed]; } }

Caption: General workflow for natural product discovery.

Conclusion and Future Directions

The Chandrananimycin family of natural products, particularly its known variants, demonstrates significant potential for further investigation in the fields of oncology and infectious diseases. While this guide has summarized the currently available data, several knowledge gaps remain. Future research should focus on:

-

The total synthesis of this compound and its natural variants to enable more extensive biological evaluation.

-

The design and synthesis of novel analogs of the Chandrananimycin core structure to explore structure-activity relationships and optimize biological activity.

-

A more in-depth investigation into the specific molecular targets and signaling pathways of this compound to fully elucidate its mechanism of action.

-

Comprehensive screening of these compounds against a wider range of cancer cell lines and microbial pathogens to better define their therapeutic potential.

This in-depth technical guide serves as a foundational resource for researchers embarking on studies related to this compound and its related compounds, with the aim of accelerating the discovery and development of new therapeutic agents.

References

- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. ahajournals.org [ahajournals.org]

- 6. marinbio.com [marinbio.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Unveiling the Cellular Targets of Chandrananimycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chandrananimycin B is a member of the phenoxazinone class of natural antibiotics isolated from marine Actinomadura species. While research into this specific compound is ongoing, the broader family of chandrananimycins has demonstrated notable anticancer properties. This technical guide synthesizes the available data on this compound and related compounds to provide a comprehensive overview of its potential cellular targets and mechanism of action. Due to the limited specific data on this compound, this guide incorporates information from closely related phenoxazinone compounds to infer its likely biological activities.

Quantitative Analysis of Biological Activity

Direct quantitative data for this compound is limited in publicly accessible literature. However, studies on the chandrananimycin family of compounds and other related phenoxazinones provide valuable insights into their potency.

Collectively, chandrananimycins have shown significant activity against a range of human cancer cell lines, with reported 70% inhibitory concentration (IC70) values as low as 1.4 µg/mL[1]. To provide a more complete picture, the activity of a related aminophenoxazinone, Phx-3, is presented below, suggesting a potential range of efficacy for this class of compounds.

| Compound | Cell Line | Assay Type | Time Point (hours) | IC50 (µM) | Citation |

| Chandrananimycins | Various Cancer Cell Lines | Cytotoxicity | Not Specified | IC70: down to 1.4 µg/mL | [1] |

| Phx-3 | LN229 (Glioblastoma) | Cell Growth Inhibition | 24 | 2.602 ± 0.087 | [2] |

| Phx-3 | LN229 (Glioblastoma) | Cell Growth Inhibition | 48 | 1.655 ± 0.093 | [2] |

Potential Cellular Targets and Mechanism of Action

The precise molecular targets of this compound have not yet been definitively identified. However, based on the activities of other phenoxazinone antibiotics and anticancer agents, the primary mechanism of action is likely the induction of apoptosis.

Induction of Apoptosis

Phenoxazinone compounds are known to induce programmed cell death, or apoptosis, in cancer cells. This is a tightly regulated process involving a cascade of signaling events. For the related compound Phx-3, it has been suggested that the apoptotic mechanism involves the activation of the ERK and JNK signaling pathways[2]. These pathways are critical regulators of cell fate, and their activation can lead to the initiation of the apoptotic cascade.

The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates JNK signaling, leading to apoptosis[2].

Figure 1: Proposed apoptotic signaling pathway for this compound.

Experimental Protocols

The following is a detailed, representative protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound like this compound.

MTT Assay for Cell Viability

Objective: To determine the concentration at which this compound inhibits 50% of cancer cell growth (IC50).

Materials:

-

This compound

-

Human cancer cell line of interest (e.g., HT-29, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM until they reach 80-90% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer therapeutics. While current data on its specific cellular targets and mechanism of action are limited, evidence from related phenoxazinone compounds suggests that it likely exerts its cytotoxic effects through the induction of apoptosis, potentially involving the ROS-mediated activation of ERK/JNK signaling pathways.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound through Western blotting, reporter assays, and other molecular biology techniques.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential.

A deeper understanding of the cellular and molecular pharmacology of this compound will be crucial for its advancement as a potential clinical candidate in oncology.

References

Chandrananimycin B: A Technical Overview of its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the currently available data on the spectrum of activity of Chandrananimycin B, a phenoxazine antibiotic isolated from marine actinomycetes. This document synthesizes published findings on its antimicrobial properties, details relevant experimental methodologies, and presents a visual representation of the general workflow for antimicrobial screening.

Antimicrobial Spectrum of Activity

This compound has demonstrated inhibitory activity against both bacteria and fungi. The available data, primarily from agar diffusion assays, indicates a spectrum of activity that includes Gram-positive bacteria and certain fungal species. It is important to note that comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values across a wide range of microorganisms, is not yet publicly available.

The following table summarizes the qualitative antimicrobial activity of this compound and its related compounds, as determined by the diameter of the inhibition zone.

| Compound | Test Organism | Gram Stain/Fungal Type | Concentration on Disc | Inhibition Zone (mm) |

| This compound (3d) | Bacillus subtilis | Gram-positive | 20 µg | Present (exact value not specified) |

| Staphylococcus aureus | Gram-positive | 20 µg | Present (exact value not specified) | |

| Escherichia coli | Gram-negative | 20 µg | Not Active | |

| Candida albicans | Yeast | 20 µg | Present (exact value not specified) | |

| Mucor miehei | Filamentous Fungus | 20 µg | Present (exact value not specified) | |

| Chandrananimycin A (3c) | Mucor miehei | Filamentous Fungus | Not Specified | Strong Activity |

| Staphylococcus aureus | Gram-positive | Not Specified | Active | |

| Bacillus subtilis | Gram-positive | Not Specified | Active | |

| Chandrananimycin C (4) | Mucor miehei | Filamentous Fungus | Not Specified | Strong Activity |

Data compiled from Maskey et al., 2003.[1]

Experimental Protocols

The following sections detail the general methodologies employed for the isolation of this compound and the assessment of its antimicrobial activity. These protocols are based on standard practices for natural product antibiotics and phenoxazine derivatives.

Isolation and Purification of Chandrananimycins

Chandrananimycins A, B, and C were first isolated from the marine actinomycete, Actinomadura sp. isolate M045.[1][2] The general workflow for isolation is as follows:

-

Fermentation: The Actinomadura sp. is cultured in a suitable liquid medium, often containing ingredients like starch, yeast extract, and peptone, and supplemented with artificial seawater to mimic its natural environment. The culture is incubated for several days to allow for the production of secondary metabolites, including the Chandrananimycins.

-

Extraction: The culture broth is separated from the mycelium. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to purify the individual Chandrananimycins. These methods typically include silica gel chromatography, size exclusion chromatography (e.g., Sephadex), and preparative thin-layer chromatography (TLC).[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound has been primarily assessed using the agar disc-diffusion method. For a more quantitative analysis, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the standard.

2.2.1. Agar Disc-Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound (e.g., 20 µg of this compound) are placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Result Interpretation: The diameter of the zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

2.2.2. Broth Microdilution Method (for MIC Determination)

This method provides a quantitative measure of antimicrobial activity.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation and Addition: A standardized inoculum of the test microorganism is prepared and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plates are incubated under appropriate conditions.

-

Result Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the screening and evaluation of antimicrobial compounds from natural sources, such as the process that would lead to the discovery and characterization of this compound.

Figure 1. A generalized workflow for the discovery and characterization of novel antimicrobial compounds from microbial sources.

Mechanism of Action

To date, the specific molecular mechanism of action for this compound has not been elucidated in published literature. Phenoxazine-containing antibiotics, such as actinomycin D, are known to function as DNA intercalating agents, thereby inhibiting DNA replication and transcription. However, it remains to be experimentally determined if this compound shares this mechanism or possesses a novel mode of action. Further research is required to identify its cellular target and the downstream signaling pathways it may affect.

Conclusion and Future Directions

This compound is a promising antimicrobial compound with demonstrated activity against Gram-positive bacteria and fungi. However, the currently available data is largely qualitative. To fully assess its therapeutic potential, future research should focus on:

-

Quantitative Spectrum of Activity: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of purified this compound against a broad and diverse panel of clinically relevant bacteria and fungi, including drug-resistant strains.

-

Mechanism of Action Studies: Investigating the molecular target and cellular pathways affected by this compound to understand how it exerts its antimicrobial effects.

-

In Vivo Efficacy and Toxicity: Evaluating the efficacy of this compound in animal models of infection and assessing its safety profile.

A more comprehensive understanding of these aspects will be crucial for the further development of this compound as a potential therapeutic agent.

References

Unveiling the Anticancer Potential of Chandrananimycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chandrananimycin B, a novel antibiotic isolated from the marine actinomycete Actinomadura sp., has emerged as a compound of interest in oncology research due to its demonstrated anticancer properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its cytotoxic activities against various cancer cell lines. While detailed mechanistic studies are still forthcoming, this document consolidates the available quantitative data, outlines key experimental protocols for its study, and visualizes potential logical frameworks for future research. The information presented herein aims to serve as a foundational resource for researchers dedicated to exploring the therapeutic potential of this promising natural product.

Introduction

The relentless search for novel anticancer agents has led researchers to explore diverse natural sources, with marine microorganisms proving to be a particularly rich reservoir of unique and potent bioactive compounds. Among these, the chandrananimycins, a series of antibiotics isolated from the marine actinomycete Actinomadura sp. M045, have shown promising anticancer activities.[1][2] This guide focuses specifically on this compound, summarizing its known anticancer properties and providing a technical framework for its further investigation.

Cytotoxic Activity of Chandrananimycins

Initial screenings of the chandrananimycin complex, which includes Chandrananimycins A, B, and C, revealed significant cytotoxic activity against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Chandrananimycin Complex (A, B, and C)

| Cell Line | Cancer Type | Activity (IC70) |

| HT29 | Colon Carcinoma | Down to 1.4 µg/ml |

| MEXF 514L | Melanoma | Down to 1.4 µg/ml |

| LXFA 526L | Lung Carcinoma | Down to 1.4 µg/ml |

| LXFL 529L | Lung Carcinoma | Down to 1.4 µg/ml |

| SF268 | CNS Cancer | Down to 1.4 µg/ml |

| H460 | Lung Cancer | Down to 1.4 µg/ml |

| MCF-7 | Breast Carcinoma | Down to 1.4 µg/ml |

| PC3M | Prostate Cancer | Down to 1.4 µg/ml |

| RXF 631L | Renal Cancer | Down to 1.4 µg/ml |

| Data sourced from a study on the anticancer activity of questiomycins and chandrananimycins.[3] |

It is important to note that these values represent the combined activity of Chandrananimycins A, B, and C. Further studies are required to determine the specific IC50 values of purified this compound against a broad panel of cancer cell lines.

Mechanism of Action: An Uncharted Territory

The precise molecular mechanisms by which this compound exerts its anticancer effects remain to be elucidated. Current literature describes its activity in terms of general cytotoxicity and antiproliferative effects.[3] Key areas for future investigation include its potential to induce programmed cell death (apoptosis) or to interfere with the cell division cycle (cell cycle arrest).

Potential for Apoptosis Induction

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer. Many successful chemotherapeutic agents function by inducing apoptosis in cancer cells. Future studies on this compound should investigate its effects on key apoptotic markers, including:

-

Caspase Activation: Executioner caspases, such as caspase-3 and caspase-7, are central to the apoptotic process.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in regulating apoptosis.

Potential for Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Agents that can arrest the cell cycle at specific checkpoints can prevent cancer cell division. Investigating the impact of this compound on the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), will be crucial to understanding its antiproliferative effects.

Experimental Protocols

To facilitate further research into the anticancer properties of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase to degrade RNA and prevent its staining by PI.

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of new anticancer therapies. However, significant research is required to fully understand its therapeutic potential. Key future research directions should include:

-

Determination of Specific IC50 Values: Establishing the potency of purified this compound against a wide range of cancer cell lines is a critical next step.

-

Elucidation of the Mechanism of Action: In-depth studies are needed to determine whether this compound induces apoptosis, cell cycle arrest, or other forms of cell death, and to identify the specific molecular pathways involved.

-

In Vivo Efficacy Studies: Preclinical animal models will be essential to evaluate the in vivo efficacy, toxicity, and pharmacokinetic properties of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of derivatives with improved potency and selectivity.

References

Chandrananimycin B: A Technical Guide on its Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chandrananimycin B is a member of the phenoxazinone class of antibiotics, isolated from a marine Actinomadura sp. (M048)[1]. This class of compounds is of significant interest to the scientific community due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the antibacterial activity of this compound, detailing the available quantitative data, experimental methodologies for its assessment, and a proposed mechanism of action based on its chemical class.

Data Presentation: Antibacterial Spectrum of Chandrananimycins

The antibacterial activity of this compound and its analogs, Chandrananimycin A and C, was evaluated using an agar diffusion assay. The results, presented as the diameter of the inhibition zone, are summarized in Table 1. These data indicate that this compound exhibits activity primarily against Gram-positive bacteria, with no observed activity against the Gram-negative bacterium Escherichia coli.

Table 1: Antimicrobial Activities of Chandrananimycins A, B, and C (20 μ g/disk )

| Test Organism | Inhibition Zone Diameter (mm) |

| Chandrananimycin A | |

| Bacillus subtilis | 15 |

| Staphylococcus aureus | 13 |

| Escherichia coli | - |

| Mucor miehei (fungus) | 18 |

| Penicillium notatum (fungus) | - |

-: No inhibition zone observed Data sourced from Maskey et al., 2003[1].

Experimental Protocols

The following section details the methodology for the key experiment cited in the data presentation.

Agar Diffusion Assay for Antibacterial Susceptibility Testing

The antibacterial activity of this compound was determined using the agar diffusion method, a widely accepted technique for preliminary screening of antimicrobial compounds[1][2].

1. Preparation of Media and Inoculum:

-

A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.[3]

-

The sterile agar is poured into petri dishes and allowed to solidify.[3]

-

A standardized bacterial suspension is prepared. This is typically achieved by inoculating a fresh bacterial culture into a sterile saline solution and adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

-

The surface of the agar plates is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.[4]

2. Application of the Test Compound:

-

Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (in this case, 20 µg of this compound dissolved in a suitable solvent).[1]

-

The impregnated discs are allowed to dry under aseptic conditions.

-

The discs are then carefully placed onto the surface of the inoculated agar plates.[4]

3. Incubation and Measurement:

-

The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for most bacteria).[4]

-

During incubation, the antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient.

-

If the bacteria are susceptible to the compound, a clear zone of no growth, known as the inhibition zone, will appear around the disc.

-

The diameter of the inhibition zone is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[2]

Proposed Mechanism of Action and Signaling Pathway

While the specific molecular target of this compound has not been definitively elucidated, its structural similarity to other phenoxazinone antibiotics, such as actinomycin D, suggests a probable mechanism of action involving the inhibition of nucleic acid synthesis.[5] Phenoxazinones are known to function as DNA intercalating agents.[5] This proposed mechanism involves the insertion of the planar phenoxazinone ring system between the base pairs of the DNA double helix. This intercalation is thought to disrupt the normal helical structure of DNA, thereby inhibiting critical cellular processes that require DNA as a template, such as replication and transcription. The inhibition of these processes ultimately leads to bacterial cell death.

The following diagram illustrates the proposed mechanism of action of this compound, focusing on the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antibacterial activity of a compound using the agar diffusion method.

Caption: Experimental workflow for the agar diffusion assay.

References

- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 3. apec.org [apec.org]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

Chandrananimycin B: An Unexplored Potential in Antifungal Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the antifungal properties of Chandrananimycin B, a phenoxazinone antibiotic isolated from a marine Actinomadura sp. The document is intended for researchers, scientists, and drug development professionals interested in novel antifungal agents. While direct and detailed experimental data on this compound's antifungal effects are notably scarce in publicly available literature, this paper synthesizes related information to foster further investigation into its potential.

Introduction to Chandrananimycins

Chandrananimycins are a group of phenoxazinone-containing antibiotics, including Chandrananimycins A, B, and C, which were first isolated from the marine actinomycete, Actinomadura sp. isolate M048.[1][2] While these compounds have been evaluated for their anticancer activities, their antifungal potential remains largely unexplored.[1][2]

Quantitative Data on Antifungal Activity

Specific quantitative data on the antifungal activity of this compound, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values against a broad panel of fungal pathogens, are not available in the current body of scientific literature.

However, a study on the related compound, Chandrananimycin A, reported antifungal activity against Mucor miehei.[1][2] The details of this activity, including the concentration at which inhibition was observed, were not extensively detailed. The antifungal activities of Chandrananimycins A, B, and C were qualitatively assessed using an agar diffusion method, where the diameters of inhibition zones were measured.[2]

Table 1: Summary of Reported Antifungal Activity for Chandrananimycin Analogs

| Compound | Fungal Species | Activity Reported | Quantitative Data |

| Chandrananimycin A | Mucor miehei | Antifungal activity | Not Specified |

| This compound | Not Specified | Not Specified in detail | Not Available |

| Chandrananimycin C | Not Specified | Not Specified in detail | Not Available |

Note: This table reflects the limited data available. Further research is required to determine the antifungal spectrum and potency of this compound.

Postulated Mechanism of Action and Signaling Pathways

The precise mechanism by which this compound may exert antifungal effects is currently unknown. However, based on the known mechanisms of other phenoxazinone antibiotics, a potential mode of action can be hypothesized. Phenoxazinones are known to induce the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in target cells.

dot

Caption: Putative mechanism of action for this compound.

The diagram above illustrates a hypothetical signaling pathway for the antifungal action of this compound, based on the known effects of related compounds. It is proposed that this compound may induce oxidative stress through the generation of ROS within the fungal cell, leading to widespread cellular damage and ultimately, programmed cell death or apoptosis. It is crucial to emphasize that this pathway is speculative and requires experimental validation.

Experimental Protocols: A General Framework

While specific protocols for testing the antifungal activity of this compound are not published, a general methodology for screening marine natural products can be adapted.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This standard method can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

-

Fungal Strain Preparation: Cultures of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are grown on appropriate agar plates. A suspension of fungal cells or spores is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are made in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

-

Inoculation and Incubation: The fungal suspension is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well.

dot

Caption: General workflow for antifungal susceptibility testing.

Future Directions and Conclusion